What is Methyl propyl disulfide-d3 and its chemical properties
What is Methyl propyl disulfide-d3 and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl propyl disulfide-d3 is the deuterated form of methyl propyl disulfide, a naturally occurring organosulfur compound found in plants of the Allium genus, such as garlic and onions.[1] This technical guide provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use, particularly for research scientists and professionals in drug development. Its primary application lies in its use as a stable isotope-labeled internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of deuterium (B1214612) atoms provides a distinct mass difference, allowing for precise and accurate quantification of its non-deuterated counterpart in complex biological matrices.
Chemical Identity and Properties
Methyl propyl disulfide-d3 is a valuable tool in analytical chemistry due to its isotopic purity. While specific physical properties for the deuterated form are not extensively published, the properties of the non-deuterated Methyl propyl disulfide serve as a close proxy.
Table 1: Chemical Identifiers for Methyl Propyl Disulfide-d3 and its Non-Deuterated Analog
| Identifier | Methyl Propyl Disulfide-d3 | Methyl Propyl Disulfide |
| CAS Number | 1335436-28-6[2] | 2179-60-4 |
| Molecular Formula | C₄H₇D₃S₂ | C₄H₁₀S₂ |
| Molecular Weight | 125.27 g/mol | 122.25 g/mol |
| InChI Key | Not available | PUCHCUYBORIUSM-UHFFFAOYSA-N[3] |
| SMILES | [2H]C([2H])([2H])SSCCC | CCCSSC |
Table 2: Physicochemical Properties of Methyl Propyl Disulfide (Non-Deuterated)
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Odor | Strong, pungent, reminiscent of onion and garlic |
| Boiling Point | 69-71 °C at 43 mmHg |
| Density | 0.98 g/mL at 25 °C |
| Refractive Index | n20/D 1.508 (lit.) |
| Flash Point | 43 °C (109.4 °F) - closed cup |
Spectroscopic Data (for Methyl Propyl Disulfide)
While specific spectra for the d3 variant are proprietary to manufacturers, the spectra of the non-deuterated form provide a foundational understanding of its structural features. The mass spectrum of Methyl propyl disulfide-d3 would be expected to show a molecular ion peak at m/z 125, three mass units higher than the non-deuterated compound. The fragmentation pattern would be similar, with fragments containing the deuterated methyl group shifted by +3 m/z. In the ¹H NMR spectrum of the deuterated compound, the signal corresponding to the methyl protons would be absent.
Experimental Protocols
The primary utility of Methyl propyl disulfide-d3 is as an internal standard in quantitative analytical methods. Below is a generalized protocol for its use in a typical LC-MS/MS workflow for the quantification of methyl propyl disulfide in a biological sample.
Protocol: Quantification of Methyl Propyl Disulfide in Plasma using LC-MS/MS with Methyl Propyl Disulfide-d3 as an Internal Standard
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Preparation of Standards and Quality Controls (QCs):
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Prepare a stock solution of non-deuterated methyl propyl disulfide in a suitable organic solvent (e.g., methanol).
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Serially dilute the stock solution to create a series of calibration standards at known concentrations.
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Prepare QC samples at low, medium, and high concentrations in the same manner.
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Prepare a stock solution of Methyl propyl disulfide-d3 in the same solvent at a fixed concentration to be used as the internal standard (IS).
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Sample Preparation:
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Thaw plasma samples, calibration standards, and QCs on ice.
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To 100 µL of each sample, standard, and QC in a microcentrifuge tube, add 10 µL of the Methyl propyl disulfide-d3 internal standard solution.
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Vortex briefly to mix.
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Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
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Vortex for 1 minute to ensure thorough mixing and precipitation.
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Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
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Carefully transfer the supernatant to a clean tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase.
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Transfer to an autosampler vial for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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Liquid Chromatography (LC) Conditions:
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Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometry (MS) Conditions:
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Multiple Reaction Monitoring (MRM) transitions:
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Methyl propyl disulfide: Monitor the transition of the parent ion to a specific product ion.
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Methyl propyl disulfide-d3: Monitor the transition of the parent ion (M+3) to its corresponding product ion.
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Optimize MS parameters (e.g., collision energy, declustering potential) for both analyte and IS.
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Data Analysis:
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Integrate the peak areas for both the analyte and the internal standard.
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Calculate the peak area ratio of the analyte to the internal standard.
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Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
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Determine the concentration of methyl propyl disulfide in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
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Biological Significance and Signaling Pathways
The non-deuterated form, methyl propyl disulfide, is a component of garlic and onion oils and has been investigated for its potential health benefits, including anticancer properties.[1] Organosulfur compounds from these sources are known to modulate various cellular processes.[4]
One key mechanism is the induction of phase II detoxification enzymes, such as Glutathione (B108866) S-Transferases (GSTs).[5] These enzymes play a crucial role in protecting cells from carcinogenic compounds by catalyzing their conjugation with glutathione, rendering them more water-soluble and easier to excrete.[6] Some organosulfur compounds can upregulate the expression of GSTs, thereby enhancing the detoxification of potential carcinogens.[7]
Furthermore, these compounds have been shown to influence signaling pathways involved in cell cycle regulation and apoptosis.[8] By inducing cell cycle arrest and promoting programmed cell death in cancer cells, they may inhibit tumor growth.[4]
Mandatory Visualizations
Logical Workflow for Quantitative Analysis
Caption: Workflow for the quantitative analysis of methyl propyl disulfide using its deuterated analog as an internal standard.
Conceptual Signaling Pathway of Organosulfur Compounds
Caption: Conceptual signaling pathways modulated by organosulfur compounds leading to cancer chemoprevention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chembk.com [chembk.com]
- 3. Disulfide, methyl propyl [webbook.nist.gov]
- 4. Organosulfur compounds in cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent inhibition of glutathione S-transferase placental form-positive hepatocellular foci induction in the rat by methyl propyl disulfide and propylene sulfide from garlic and onions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
